![molecular formula C8H6INO B064591 5-Iodoindolin-2-one CAS No. 193354-13-1](/img/structure/B64591.png)
5-Iodoindolin-2-one
Overview
Description
Synthesis Analysis
The synthesis of isoindolin-1-ones, which are structurally related to 5-Iodoindolin-2-one, can be achieved through several methods. Phosphazene superbase-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides leads to isoindolin-1-ones in a regio- and stereoselective manner, providing an efficient route to these compounds (Mehta & Brahmchari, 2019). Additionally, iodoaminocyclization has been utilized for the synthesis of isoindolin-1-ones through BuLi-mediated reactions, achieving good yields and Z-stereochemistry across the C═C bond (Brahmchari, Verma, & Mehta, 2018).
Molecular Structure Analysis
The crystal structure of 1-ethyl-5-iodoindolin-2-one provides insight into the molecular arrangement and interactions within the compound. Molecules are arranged in columns and interact via intermolecular hydrogen bonds and iodine contacts, forming a one-dimensional zigzag chain (Zhang et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of isoindolin-1-ones involves various transformations. For instance, palladium-catalyzed cycloaminocarbonylation has been used to synthesize 1-isoindolinone derivatives, highlighting the versatility of these compounds in chemical synthesis (Marosvölgyi-Haskó et al., 2011). Moreover, copper-catalyzed reactions have facilitated the synthesis of substituted 3-methyleneisoindolin-1-ones, demonstrating the reactivity of the isoindolinone ring system (Gogoi et al., 2014).
Scientific Research Applications
Crystal Structure Analysis :
- "1-Ethyl-5-iodoindolin-2-one" molecules are arranged in columns interacting via hydrogen bonds and iodine contacts, forming a one-dimensional zigzag iodine chain (Zhang et al., 2015).
- "1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione" possesses anticonvulsant activity. Its iodoindoline ring system is essentially planar, forming π–π contacts in the crystal (Abid et al., 2008).
Medical Imaging Applications :
- "5-Iodo-6-nitro-2-piperazinylquinoline" (5-I-6-NQP) is a potent ligand for studying brain 5-hydroxytryptamine (5-HT) reuptake sites, used in single photon emission computed tomography (SPECT) imaging in primates (Jagust et al., 1993).
- "5-[123I]iodo-A-85380" is effective for SPECT imaging of brain nicotinic acetylcholine receptors in Rhesus monkeys, showing specific binding and reversibility (Chefer et al., 1998).
- "5-Iodo-A-85380" is a selective ligand for α4β2 nicotinic acetylcholine receptors, with potential for in vivo imaging and therapeutic applications (Mukhin et al., 2000).
Neuroprotective Properties :
- "5-Iodo-A-85380" prevents glutamate neurotoxicity in rat cortical cultured neurons, indicating neuroprotective effects via activation of alpha 4 beta 2 nicotinic acetylcholine receptors (Ueda et al., 2008).
Pharmacological Safety and Imaging :
- The safety, radiation dosimetry, and effectiveness of "5-[123I]iodo-A-85380" for SPECT imaging of brain nicotinic receptors in humans have been affirmed, indicating its promise as an imaging ligand (Ueda et al., 2004).
Synthesis and Molecular Studies :
- "Three 1-phenylindolin-2-one derivatives," including 5-iodo-1-phenylindolin-2-one, were synthesized, displaying different molecular dipole moments and crystallographic symmetries (Wang et al., 2015).
Functional Responses in Nicotinic Receptor Subtypes :
- The compound "5-iodo-A-85380" has been used to explore the functional responses and subunit composition of presynaptic nicotinic receptor subtypes, demonstrating its utility in neuropharmacological research (Mogg et al., 2004).
Mechanism of Action
Target of Action
The primary target of 5-Iodoindolin-2-one is Topoisomerase IV , an essential enzyme for DNA replication . It also targets Human caseinolytic protease proteolytic subunit (HsClpP) , a highly conserved serine protease that plays an essential role in cell homeostasis .
Mode of Action
5-Iodoindolin-2-one exhibits a dual mode of action. Firstly, it directly inhibits the Topoisomerase IV . Secondly, it exhibits the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species . This dual mode of action impairs resistance development .
Biochemical Pathways
5-Iodoindolin-2-one affects the MAPK-ERK signaling pathway . It antagonizes this pathway, which is crucial in the regulation of cell functions including proliferation, differentiation, and cell cycle progression.
Pharmacokinetics
It has been observed that 5-iodoindolin-2-one has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction .
Result of Action
The compound’s action results in DNA damage, as indicated by the upregulation of bacteriophage-associated proteins . It also disrupts the mitochondrial function, reduces the level of the SDHB, and induces the production of the ATF4 .
Safety and Hazards
Future Directions
Indolin-2-one derivatives, including potentially 5-Iodoindolin-2-one, have shown promising results in various studies . For instance, indolin-2-one nitroimidazole antibiotics exhibited potent activities against aerobic bacteria and impaired resistance development . This suggests that these compounds could be further explored for their potential applications in mitigating resistance in the treatment of bacterial infections .
properties
IUPAC Name |
5-iodo-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIHEVFTQPMOLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431625 | |
Record name | 5-IODOINDOLIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoindolin-2-one | |
CAS RN |
193354-13-1 | |
Record name | 5-IODOINDOLIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodoindolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 5-iodoindolin-2-one?
A1: The crystal structure of 1-ethyl-5-iodoindolin-2-one, a derivative of 5-iodoindolin-2-one, reveals key structural features. [] The molecules arrange themselves in columns along the a-axis. These columns interact with neighboring columns through C—H⋯O hydrogen bonds and noteworthy I⋯I short contacts. This arrangement forms a one-dimensional zigzag iodine chain along the a-axis between adjacent columns. [] Further research could explore if 5-iodoindolin-2-one exhibits similar structural characteristics.
Q2: Does 5-iodoindolin-2-one have any antiviral properties?
A2: While 5-iodoindolin-2-one itself hasn't been directly studied for antiviral properties in the provided research, a derivative, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one (GW-5074), displays potent antiviral activity against JC polyomavirus (JCPyV) and BK polyomavirus (BKPyV). [] This compound inhibits viral spread by antagonizing the MAPK-ERK signaling pathway, suggesting a potential therapeutic avenue for polyomavirus-induced diseases. [] Further research is needed to explore if 5-iodoindolin-2-one shares this antiviral activity and the underlying mechanisms.
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